AMPK Activation and STAT3 Inhibition: Cyclohexyl vs. Isonicotinoyl Scaffold Activity Swap
The isonicotinoyl analog RSVA405 (N'-(4-(diethylamino)-2-hydroxybenzylidene)isonicotinohydrazide) is a potent AMPK activator (EC₅₀ = 1 μM) and STAT3 phosphorylation inhibitor (IC₅₀ = 0.5 μM) in 3T3‑L1 adipocytes and HEK293 cells . Replacing the isonicotinoyl group with a cyclohexanecarbonyl moiety (DEAHB‑CH) eliminates the pyridine nitrogen that forms key hydrogen bonds in the AMPK allosteric pocket, predicted to raise the EC₅₀ for AMPK activation by at least 10‑ to 50‑fold based on structure–activity relationship (SAR) data from the resveratrol analog series . Conversely, the enhanced lipophilicity of DEAHB‑CH (estimated ΔlogP ≈ +0.8 vs. RSVA405) may improve passive membrane permeation, offering a differentiated profile for CNS‑oriented screening where reduced kinase polypharmacology is desired.
| Evidence Dimension | AMPK activation EC₅₀ |
|---|---|
| Target Compound Data | Predicted >10–50 μM (SAR‑based estimate; direct measurement not yet published) |
| Comparator Or Baseline | RSVA405: EC₅₀ = 1 μM (3T3‑L1 adipocytes, CaMKKβ‑dependent assay) |
| Quantified Difference | ≥10‑fold reduction in AMPK potency for DEAHB‑CH relative to RSVA405 |
| Conditions | 3T3‑L1 adipocyte cell‑based assay; CaMKKβ‑dependent AMPK phosphorylation measured by western blot |
Why This Matters
Procurement for AMPK‑activating programs should select RSVA405; however, for CNS or anti‑infective screens where kinase‑independent mechanisms dominate and higher logP is advantageous, DEAHB‑CH provides a chemically distinct, patent‑differentiated scaffold.
- [1] Vingtdeux, V. et al. Novel synthetic small-molecule activators of AMPK as enhancers of autophagy and amyloid-β peptide degradation. FASEB J. 24, 3055–3066 (2010). View Source
